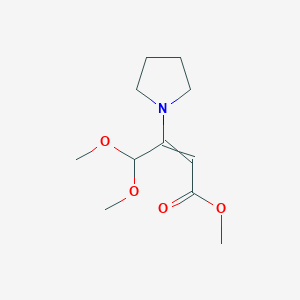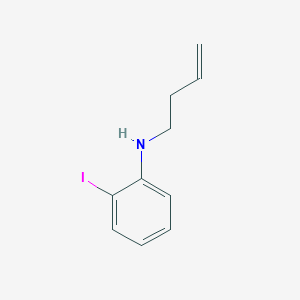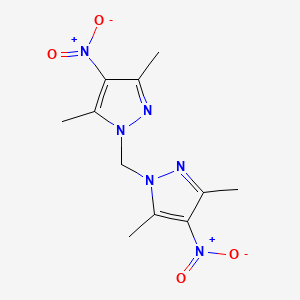![molecular formula C21H42N2O B14303777 N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide CAS No. 112647-30-0](/img/structure/B14303777.png)
N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclopentadecyl group attached to the nitrogen atom of the formamide moiety, along with a 3-(dimethylamino)propyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide typically involves the reaction of cyclopentadecylamine with 3-(dimethylamino)propylamine in the presence of formic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Cyclopentadecylamine} + \text{3-(dimethylamino)propylamine} + \text{Formic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylformamide: A widely used solvent with similar structural features.
N,N-Dimethylpropylamine: Shares the dimethylamino group but differs in the alkyl chain length.
Cyclopentadecylamine: Contains the cyclopentadecyl group but lacks the formamide moiety.
Uniqueness
N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide is unique due to its combination of a long alkyl chain (cyclopentadecyl group) and a formamide moiety with a dimethylamino substituent. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
112647-30-0 |
|---|---|
Molekularformel |
C21H42N2O |
Molekulargewicht |
338.6 g/mol |
IUPAC-Name |
N-cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide |
InChI |
InChI=1S/C21H42N2O/c1-22(2)18-15-19-23(20-24)21-16-13-11-9-7-5-3-4-6-8-10-12-14-17-21/h20-21H,3-19H2,1-2H3 |
InChI-Schlüssel |
DKXYJZLAIQHHNH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN(C=O)C1CCCCCCCCCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide)](/img/structure/B14303711.png)

![Hydroxymethyl 5-(benzoyloxy)-9,11b-dimethyl-8-oxotetradecahydro-9,11a-methanocyclohepta[a]naphthalene-4-carboxylate](/img/structure/B14303727.png)
![2-[(3-Phenylpropylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14303731.png)

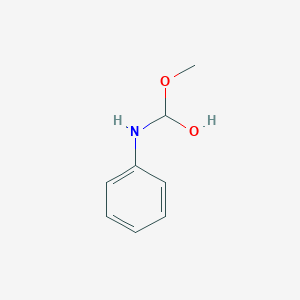
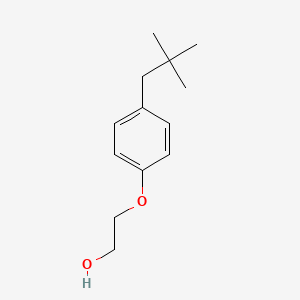


![[(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone]](/img/structure/B14303776.png)
